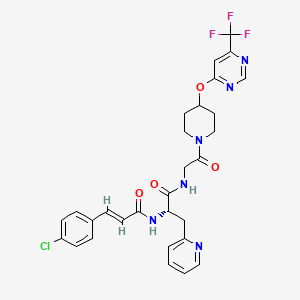
JC 40
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound “JC 40” is a complex organic molecule. It features a combination of pyrimidine, oxolane, and cyclopenta[a]phenanthrene structures, which are significant in various biochemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the pyrimidine and oxolane rings, followed by their conjugation with the cyclopenta[a]phenanthrene structure. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the correct formation of each part of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors where the individual components are synthesized and then combined under controlled conditions. The process would need to be optimized for yield and purity, often involving purification steps such as crystallization or chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Uridine monophosphate: A nucleotide that is structurally similar but lacks the complex cyclopenta[a]phenanthrene structure.
Cytidine monophosphate: Another nucleotide with a similar pyrimidine ring but different functional groups.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and ring systems. This complexity allows it to interact with a wide range of biological targets, making it a valuable molecule for research and therapeutic applications.
特性
CAS番号 |
126671-68-9 |
|---|---|
分子式 |
C36H57N2NaO10P+ |
分子量 |
731.8 g/mol |
IUPAC名 |
sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C36H57N2O10P.Na/c1-21(7-6-13-34(2,3)43)24-8-9-25-32-26(11-15-36(24,25)5)35(4)14-10-23(17-22(35)18-28(32)40)48-49(44,45)46-20-29-27(39)19-31(47-29)38-16-12-30(41)37-33(38)42;/h12,16,18,21,23-29,31-32,39-40,43H,6-11,13-15,17,19-20H2,1-5H3,(H,44,45)(H,37,41,42);/q;+1 |
InChIキー |
PMPQVUXZSCORCK-ZCIASYMTSA-M |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OP(=O)(O)OCC5C(CC(O5)N6C=CC(=O)NC6=O)O)C)O)C.[Na+] |
異性体SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)OP(=O)([O-])OC[C@@H]5[C@H](C[C@@H](O5)N6C=CC(=O)NC6=O)O)C)O)C.[Na+] |
正規SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OP(=O)([O-])OCC5C(CC(O5)N6C=CC(=O)NC6=O)O)C)O)C.[Na+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JC 40; Sodium salt of 3-(7β, 25-dihydroxycholesteryl) 5'-(2'-deoxyuridylyl) monophosphate; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[1,1'-Biphenyl]-4-carboxamide, N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-](/img/structure/B1672751.png)
![(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione](/img/structure/B1672752.png)


![1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B1672758.png)
